An In-depth Technical Guide to Cariprazine-D6: Chemical Structure, Isotopic Labeling, and Analytical Applications
An In-depth Technical Guide to Cariprazine-D6: Chemical Structure, Isotopic Labeling, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated analog of Cariprazine, Cariprazine-D6. It details its chemical structure, with a focus on the specific sites of isotopic labeling. Furthermore, this guide outlines a representative synthetic protocol and its application as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cariprazine in biological matrices. The document also visualizes the key signaling pathways influenced by Cariprazine's unique mechanism of action.
Chemical Structure and Isotopic Labeling
Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2][3] Cariprazine-D6 is a stable isotope-labeled version of Cariprazine, where six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, as it is chemically identical to the analyte but mass-spectrometrically distinct.
The deuterium labels in Cariprazine-D6 are located on the two N,N-dimethyl groups of the urea moiety.[4][5] This specific placement minimizes the potential for kinetic isotope effects during metabolism, ensuring that Cariprazine-D6 and unlabeled Cariprazine exhibit similar chromatographic behavior and ionization efficiency.
Table 1: Chemical and Physical Properties of Cariprazine and Cariprazine-D6
| Property | Cariprazine | Cariprazine-D6 |
| IUPAC Name | 1-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3,3-dimethylurea | 1-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3,3-di(methyl-d3)urea |
| Molecular Formula | C₂₁H₃₂Cl₂N₄O | C₂₁H₂₆D₆Cl₂N₄O |
| Molecular Weight | 427.4 g/mol | 433.5 g/mol |
| Isotopic Purity | N/A | ≥98% |
| Chemical Purity | ≥98% | ≥98% |
Experimental Protocols
Synthesis of Cariprazine-D6
The synthesis of Cariprazine-D6 can be achieved by reacting the primary amine precursor, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine, with a deuterated formylating agent. A representative, multi-step synthetic protocol is outlined below.
Experimental Workflow for the Synthesis of Cariprazine-D6
Caption: A four-step workflow for the synthesis of Cariprazine-D6.
Detailed Methodology:
-
Preparation of Di(methyl-d3)carbamoyl chloride: To a solution of di(methyl-d3)amine hydrochloride in dichloromethane, add triethylamine and cool the mixture to 0°C. Slowly add a solution of triphosgene in dichloromethane. Stir the reaction mixture at room temperature until completion. The resulting di(methyl-d3)carbamoyl chloride can be used in the next step without further purification.
-
Synthesis of Cariprazine-D6: Dissolve trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine and diisopropylethylamine in acetonitrile. Add the freshly prepared di(methyl-d3)carbamoyl chloride solution dropwise. Stir the reaction at room temperature overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to yield pure Cariprazine-D6.
-
Characterization: Confirm the structure and purity of the final product using proton and carbon nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Quantification of Cariprazine in Human Plasma using LC-MS/MS with Cariprazine-D6 as an Internal Standard
This section details a validated method for the determination of Cariprazine in human plasma, employing Cariprazine-D6 as an internal standard to ensure accuracy and precision.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of Cariprazine in plasma.
Detailed Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a solution of Cariprazine-D6 in acetonitrile (e.g., 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cariprazine: Precursor ion (m/z) → Product ion (m/z) (e.g., 427.2 → 207.1).
-
Cariprazine-D6: Precursor ion (m/z) → Product ion (m/z) (e.g., 433.2 → 213.1).
-
-
-
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, matrix effect, and stability.
Signaling Pathways
Cariprazine's therapeutic effects are attributed to its complex interaction with dopamine and serotonin receptor systems. Its partial agonism at D2 and D3 receptors allows it to modulate dopaminergic activity, acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic states. Its activity at serotonin receptors is believed to contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia, as well as mood disorders.
Dopamine D2/D3 Receptor Signaling Pathway
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical effects of Cariprazine and their relationship with polymorphisms of dopamine and serotonin receptors: preliminary results from a prospective study on schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
- 5. 3-((trans)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1-ethyl-1-methylurea | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
